1-Isopropyl-6-nitro-1h-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-6-nitro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in various natural products and pharmaceuticals The structure of this compound consists of an indole core with an isopropyl group at the 1-position and a nitro group at the 6-position
Preparation Methods
The synthesis of 1-Isopropyl-6-nitro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. The process typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. For this compound, the starting materials would include an appropriate isopropyl-substituted ketone and a nitro-substituted phenylhydrazine .
Industrial production methods for indole derivatives often involve multi-step processes that are optimized for high yield and purity. These methods may include the use of catalysts, such as palladium or copper, to facilitate specific reactions and improve efficiency .
Chemical Reactions Analysis
1-Isopropyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the nitro group to an amine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isopropyl-6-nitro-1H-indole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and pharmaceuticals.
Medicine: The compound may be investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can also interact with receptors and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1-Isopropyl-6-nitro-1H-indole can be compared with other indole derivatives, such as:
1-Methyl-6-nitro-1H-indole: Similar structure but with a methyl group instead of an isopropyl group.
1-Isopropyl-5-nitro-1H-indole: Similar structure but with the nitro group at the 5-position instead of the 6-position.
1-Isopropyl-6-amino-1H-indole: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-nitro-1-propan-2-ylindole |
InChI |
InChI=1S/C11H12N2O2/c1-8(2)12-6-5-9-3-4-10(13(14)15)7-11(9)12/h3-8H,1-2H3 |
InChI Key |
QQMTUIVXEAHQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.